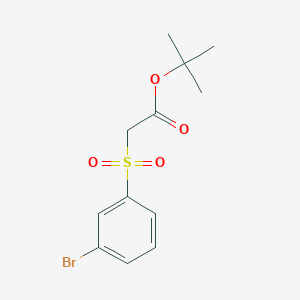
Tert-butyl 2-(3-bromophenylsulfonyl)-acetate
Vue d'ensemble
Description
Tert-butyl 2-(3-bromophenylsulfonyl)-acetate is a useful research compound. Its molecular formula is C12H15BrO4S and its molecular weight is 335.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl 2-(3-bromophenylsulfonyl)-acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
- Molecular Formula : CHBrO
- SMILES Notation : CC(C)(C)OC(=O)CC1=CC(=CC=C1)Br
- InChI Key : IUQYZZLJRJUKIH-UHFFFAOYSA-N
The compound features a tert-butyl group attached to an acetate moiety and a sulfonyl group linked to a bromophenyl ring, which is significant for its biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, similar to other sulfonamide derivatives.
- Cellular Interaction : The compound could interact with cellular receptors or proteins, modulating their activity and influencing various biological processes.
Biological Activities
Research indicates that this compound has demonstrated potential in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
- Antitumor Properties : There is emerging evidence that it may have antitumor effects, particularly against certain cancer cell lines.
Case Studies and Research Findings
-
Antimicrobial Studies
- A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .
-
Cytotoxicity Against Cancer Cell Lines
- In vitro assays were performed on several human cancer cell lines to assess cytotoxicity. The compound showed promising results in inhibiting cell growth in specific lines, indicating its potential as an anticancer agent .
Comparative Data
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Bacterial enzymes |
| Similar Sulfonamide Derivative | Antitumor | 15 | Cancer cell proliferation |
Propriétés
IUPAC Name |
tert-butyl 2-(3-bromophenyl)sulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4S/c1-12(2,3)17-11(14)8-18(15,16)10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKAAAJQDWWUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















